molecular formula C8H8N2O2 B064896 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one CAS No. 176683-51-5

5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one

Cat. No. B064896
M. Wt: 164.16 g/mol
InChI Key: YCRKBDFMTQZTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one, also known as DMIP, is a heterocyclic compound with a unique structure that has garnered significant attention in the scientific community. DMIP has been shown to have a range of biochemical and physiological effects and has been utilized in various research applications.

Mechanism Of Action

The mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is not fully understood, but it has been shown to interact with various biomolecules, including proteins and nucleic acids. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to bind to amyloid-beta, a protein that is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.

Biochemical And Physiological Effects

5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta, which may have implications for the treatment of Alzheimer's disease. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is its unique structure, which allows it to interact with a range of biomolecules. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one. One area of interest is the development of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a fluorescent probe for detecting protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one and its potential applications in other areas of research.

Synthesis Methods

5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylpyridine with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. Another method involves the reaction of 3,4-dimethylpyridine with hydroxylamine hydrochloride in the presence of sodium carbonate. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can also be synthesized through the reaction of 3,4-dimethylpyridine with nitrous acid.

Scientific Research Applications

5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been utilized in various research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

176683-51-5

Product Name

5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-dimethyl-[1,2]oxazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H8N2O2/c1-5-3-7-6(4-12-9-7)8(11)10(5)2/h3-4H,1-2H3

InChI Key

YCRKBDFMTQZTLT-UHFFFAOYSA-N

SMILES

CC1=CC2=NOC=C2C(=O)N1C

Canonical SMILES

CC1=CC2=NOC=C2C(=O)N1C

synonyms

Isoxazolo[4,3-c]pyridin-4(5H)-one, 5,6-dimethyl- (9CI)

Origin of Product

United States

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